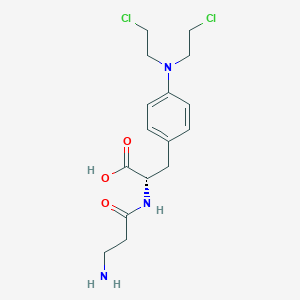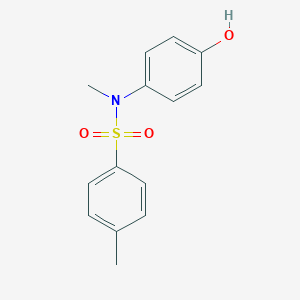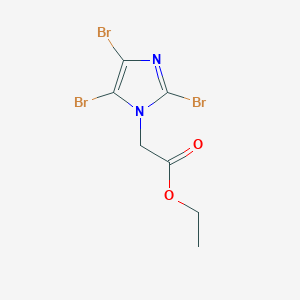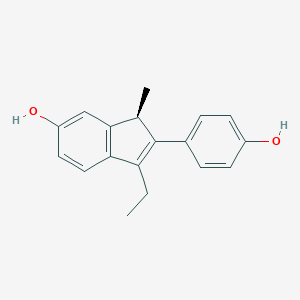
beta-Alanylmelphalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanylmelphalan (BAM) is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BAM is a derivative of the chemotherapy drug melphalan, which is commonly used to treat multiple myeloma and other types of cancer. BAM is synthesized by adding a beta-alanine molecule to the melphalan structure, which alters its properties and enhances its efficacy. In
Aplicaciones Científicas De Investigación
Beta-Alanylmelphalan has shown promising results in preclinical studies as a potential tool for cancer research. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as doxorubicin and cisplatin. Additionally, this compound has been investigated for its potential use in gene therapy and drug delivery systems.
Mecanismo De Acción
The mechanism of action of beta-Alanylmelphalan involves the formation of DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts interfere with DNA replication and transcription, leading to cell death. This compound has been found to form adducts with both purine and pyrimidine bases in DNA, which may contribute to its selectivity for cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate apoptosis pathways. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beta-Alanylmelphalan in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, this compound has been found to enhance the efficacy of other chemotherapy drugs, which may allow for lower doses and reduced side effects. However, this compound is a relatively new compound and has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on beta-Alanylmelphalan. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and selectivity of chemotherapy drugs. Another area of research is the investigation of this compound's potential use in combination with immunotherapy, which could enhance the immune response to cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a promising compound for cancer research due to its selectivity for cancer cells and potential to enhance the efficacy of other chemotherapy drugs. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription. This compound has several biochemical and physiological effects on cancer cells, including inhibition of DNA synthesis and repair, induction of oxidative stress, and activation of apoptosis pathways. While this compound has several advantages for lab experiments, further research is needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of beta-Alanylmelphalan involves the addition of beta-alanine to melphalan through a chemical reaction. The reaction is carried out in an organic solvent and requires careful control of temperature and pH. The yield of the reaction can be improved by using excess beta-alanine and optimizing the reaction conditions. The final product is purified through crystallization and recrystallization.
Propiedades
Número CAS |
112710-37-9 |
|---|---|
Fórmula molecular |
C16H23Cl2N3O3 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
Clave InChI |
LORKXDSAKCGGGI-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
Otros números CAS |
112710-37-9 |
Sinónimos |
eta-alanylmelphalan melphalan, beta-alanyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)


![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)




